4-Cyclohexyl-2-methylphenol

Description

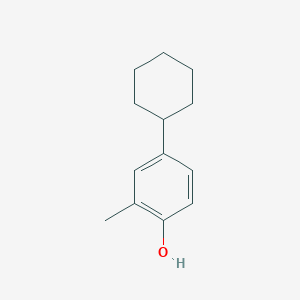

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLFFKWGMUSPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10992604 | |

| Record name | 4-Cyclohexyl-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71902-26-6 | |

| Record name | Phenol, cyclohexyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071902266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, cyclohexyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Cyclohexyl-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10992604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Cyclohexyl-2-methylphenol chemical properties and structure

An In-Depth Technical Guide to 4-Cyclohexyl-2-methylphenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Isomeric Complexity

In the landscape of substituted phenols, structural isomerism plays a critical role in defining the chemical and biological properties of a molecule. A case in point is the cyclohexyl-substituted methylphenol family. The compound of interest, this compound, is one of two common isomers, the other being 2-Cyclohexyl-4-methylphenol. While their names are similar, their structures and, consequently, their properties and applications can differ. This guide will focus specifically on This compound , providing a comprehensive overview of its chemical properties, structure, and relevant technical information for research and development. It is crucial for researchers to be aware of the distinct CAS numbers and IUPAC names to ensure the correct compound is being used in their studies.

Chemical Identity and Structure

This compound is an organic compound characterized by a phenol ring substituted with a cyclohexyl group at the fourth position and a methyl group at the second position.

Chemical Identifiers

To unambiguously identify this compound, it is essential to use its specific chemical identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 10366-14-0, 71902-26-6[1] |

| Molecular Formula | C13H18O[1] |

| Molecular Weight | 190.28 g/mol [1] |

| InChI | InChI=1S/C13H18O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3[1] |

| SMILES | CC1=C(C=CC(=C1)C2CCCCC2)O[1] |

Structural Representation

The two-dimensional structure of this compound is depicted below.

Figure 1: 2D Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Weight | 190.28 g/mol | PubChem[1] |

| XLogP3-AA | 4.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Boiling Point | 257.1ºC at 760mmHg | ChemSrc[3] |

| Density | 1.026g/cm³ | ChemSrc[3] |

| Flash Point | 116.7ºC | Alfa Chemistry[4] |

Synthesis

The synthesis of cyclohexylphenols can be achieved through the alkylation of phenols with cyclohexene or cyclohexanol. A common method for preparing 4-methyl-2-cyclohexylphenol involves the reaction of p-cresol with cyclohexanol or cyclohexene.[5] This reaction is typically catalyzed by an acid, such as sulfuric acid, or a solid acid catalyst like a large-pore, acidic zeolite.[5] The use of a zeolite catalyst is reported to be an improvement over traditional acid catalysts.[5]

Zeolite-Catalyzed Synthesis of 2-Cyclohexyl-4-methylphenol: A Representative Protocol

While the following protocol from a patent describes the synthesis of the isomer 2-Cyclohexyl-4-methylphenol, the general principles of zeolite-catalyzed alkylation of cresols can be adapted for the synthesis of this compound by starting with o-cresol instead of p-cresol.

Reaction Scheme:

Figure 2: Synthesis of 4-Methyl-2-cyclohexylphenol.

Step-by-Step Protocol:

-

Reactor Setup: A suitable reactor is charged with p-cresol.

-

Catalyst Addition: 1-10% by weight of a large-pore, acidic zeolite, based on the amount of p-cresol, is added to the reactor.[5]

-

Heating: The mixture is heated to a reaction temperature of 140-200 °C.[5]

-

Addition of Alkylating Agent: Cyclohexanol or cyclohexene is added to the heated mixture. The molar ratio of cyclohexanol or cyclohexene to p-cresol is typically between 1:1 and 1:4.[5]

-

Reaction: The reaction is allowed to proceed at the set temperature. If cyclohexanol is used, water will be formed as a byproduct and can be removed from the reaction mixture.[5]

-

Workup: After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation.

Applications and Research Interest

This compound and its isomers are of interest in several areas of research and industry.

-

Intermediates in Chemical Synthesis: These compounds serve as intermediates in the synthesis of more complex molecules. 2-Cyclohexyl-4-methylphenol, for instance, is described as a drug intermediate for the synthesis of various active compounds.[6][7]

-

Stabilizers: 4-Methyl-2-cyclohexylphenol is used in the preparation of stabilizers for thermoplastics and elastomers.[5]

-

Potential Endocrine Disruptors: It's worth noting that 2-Cyclohexyl-4-methylphenol is listed as a potential endocrine-disrupting compound.[2] This highlights the importance of toxicological evaluation for this class of compounds.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet for this compound was not found in the initial search, general precautions for substituted phenols should be followed. These typically include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

For related compounds, such as 4-Chloro-2-methylphenol, the hazards include causing severe skin burns and eye damage, and being toxic if inhaled.[8] Given the structural similarities, a cautious approach is warranted.

Spectral Data

Access to spectral data is crucial for the identification and characterization of chemical compounds. Public databases may contain spectral information for this compound and its isomers. For instance, 13C NMR, vapor phase IR, and mass spectrometry data for a related compound, 4-Cyclohexyl-2-prop-2-enyl-phenol, are available in spectral databases.[9] Researchers should consult chemical databases for specific spectral data for this compound.

Conclusion

This compound is a substituted phenol with potential applications as a chemical intermediate. Its synthesis and properties are influenced by the substitution pattern on the phenol ring. When working with this compound, it is imperative to distinguish it from its isomer, 2-Cyclohexyl-4-methylphenol, by referencing the correct IUPAC name and CAS number. Further research into the biological activity and toxicological profile of this compound is necessary to fully understand its potential applications and risks.

References

-

U.S. Environmental Protection Agency. (n.d.). Phenol, 4-methyl-2-(1-methylcyclohexyl)-. Substance Details - SRS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol, cyclohexyl-2-methyl-. PubChem. Retrieved from [Link]

- Google Patents. (1991). US4990687A - Preparation of 4-methyl-2-cyclohexylphenol.

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-p-cresol. PubChem. Retrieved from [Link]

-

mzCloud. (2018). 2,2'-Methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol]. Retrieved from [Link]

- Google Patents. (1933). US1917823A - Method for manufacture of cyclohexylphenols.

-

ChemSrc. (n.d.). Phenol,2-cyclohexyl-4-methyl-. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Cyclohexyl-2-prop-2-enyl-phenol. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-cyclohexyl-4-methylphenol (C13H18O). Retrieved from [Link]134)

Sources

- 1. Phenol, cyclohexyl-2-methyl- | C13H18O | CID 1538497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclohexyl-p-cresol | C13H18O | CID 74134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4 | Chemsrc [chemsrc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 2-Cyclohexyl-4-methylphenol_TargetMol [targetmol.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrabase.com [spectrabase.com]

Synthesis and discovery of 4-Cyclohexyl-2-methylphenol

An In-Depth Technical Guide to the Synthesis and Discovery of 4-Cyclohexyl-2-methylphenol

Abstract

This technical guide provides a comprehensive overview of this compound, a significant sterically hindered phenolic compound. It details the predominant synthetic methodology, the Friedel-Crafts alkylation of o-cresol, tracing the evolution from traditional homogeneous acid catalysts to modern, sustainable heterogeneous systems like zeolites. The underlying reaction mechanisms, including the basis for its regioselectivity, are examined. Furthermore, this guide outlines a detailed experimental protocol, methods for characterization, and discusses the compound's primary applications as a crucial intermediate in the synthesis of pharmaceuticals and as a precursor for high-performance polymer stabilizers and antioxidants. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Introduction to this compound

This compound, also known by its synonym 2-Cyclohexyl-p-cresol, is an alkylated phenol with the molecular formula C₁₃H₁₈O.[1][2] Its structure, featuring a bulky cyclohexyl group para to the hydroxyl substituent and ortho to a methyl group, classifies it as a sterically hindered phenol. This structural arrangement is pivotal to its chemical properties and utility. The steric hindrance provided by the cyclohexyl and methyl groups enhances the stability of the phenoxyl radical, making it an effective radical scavenger and antioxidant.[3] Consequently, this compound serves as a valuable chemical intermediate, primarily in the development of active pharmaceutical ingredients and as a precursor for stabilizers in thermoplastics and elastomers.[1][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [6] |

| Synonyms | 2-Cyclohexyl-p-cresol, o-Cyclohexyl-p-cresol | [2] |

| CAS Number | 1596-09-4 | [2] |

| Molecular Formula | C₁₃H₁₈O | [2] |

| Molecular Weight | 190.28 g/mol | [1][2] |

Discovery and Historical Context

The synthesis of this compound is not attributable to a single discovery event but rather emerged from the broader field of Friedel-Crafts chemistry, a cornerstone of organic synthesis established in 1877.[7][8][9] Early 20th-century patents describe the fundamental process of alkylating phenols with cyclohexylating agents like cyclohexene and cyclohexanol in the presence of various catalysts.[10] These foundational methods were aimed at producing a range of cyclohexylphenols for various industrial applications. The specific synthesis of isomers like this compound was refined over decades as the understanding of electrophilic aromatic substitution, directing group effects, and catalysis matured, leading to methods with improved yield and regioselectivity.

Synthetic Pathways and Mechanistic Insights

The most prevalent and industrially viable method for producing this compound is the direct alkylation of o-cresol.

The Predominant Synthetic Route: Friedel-Crafts Alkylation

This synthesis is a classic example of a Friedel-Crafts alkylation reaction, which involves an electrophilic aromatic substitution.[11][12] The primary reactants are o-cresol (2-methylphenol) and a cyclohexylating agent, which is typically cyclohexene or cyclohexanol.[4][10] The reaction is facilitated by an acid catalyst.

Caption: Overall reaction scheme for the synthesis of this compound.

Reaction Mechanism and Regioselectivity

The mechanism proceeds through the generation of a cyclohexyl carbocation, a potent electrophile, from the cyclohexylating agent under acidic conditions.

-

Carbocation Formation: The acid catalyst protonates cyclohexene (or the hydroxyl group of cyclohexanol, followed by water elimination) to form a secondary cyclohexyl carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of o-cresol acts as a nucleophile, attacking the cyclohexyl carbocation. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing activators.[13]

-

Regioselectivity: The powerful activating and para-directing hydroxyl group primarily directs the incoming electrophile to the position opposite it. While the position ortho to the hydroxyl is also electronically favorable, it is sterically hindered by the adjacent methyl group. This steric hindrance makes the attack at the para position significantly more favorable for the bulky cyclohexyl group.

-

Rearomatization: A proton is eliminated from the resulting intermediate (an arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

Caption: Mechanism of Friedel-Crafts alkylation for this compound.

Evolution of Catalytic Systems

The choice of catalyst is critical for the efficiency, selectivity, and environmental impact of the synthesis.

-

Homogeneous Catalysts: Early syntheses employed strong mineral acids like sulfuric acid (H₂SO₄) or Lewis acids such as aluminum chloride (AlCl₃).[4][14] While effective, these catalysts are highly corrosive, difficult to separate from the reaction mixture, and generate significant acidic waste, posing environmental challenges.[15]

-

Heterogeneous Solid Acid Catalysts: Modern synthetic chemistry favors heterogeneous catalysts due to their operational advantages. For this alkylation, large-pore acidic zeolites (e.g., H-Beta, H-Mordenite) and cation-exchange resins (e.g., Amberlyst-15) have proven highly effective.[4][15][16][17] Their benefits include high selectivity for the para-product, simple separation from the product via filtration, reusability, and a significantly reduced environmental footprint.

Table 2: Comparison of Catalytic Systems for Phenol Alkylation

| Catalyst Type | Examples | Temperature Range (°C) | Advantages | Disadvantages |

| Homogeneous | H₂SO₄, H₃PO₄, AlCl₃ | 60 - 120 | High activity, low cost | Corrosive, waste generation, difficult separation[15] |

| Heterogeneous | Zeolites (H-Beta), Resins (Amberlyst-15) | 140 - 200 | High para-selectivity, reusable, non-corrosive, eco-friendly[4][15] | Higher initial cost, potential for deactivation |

Experimental Protocol: Zeolite-Catalyzed Synthesis

This protocol is a representative example based on methodologies utilizing solid acid catalysts, which are preferred for their selectivity and ease of handling.[4]

Materials and Equipment

-

Reactants: o-Cresol (≥99%), Cyclohexene (≥99%)

-

Catalyst: Large-pore, acidic zeolite (e.g., H-Beta), activated by calcination

-

Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with heating mantle, nitrogen inlet, distillation apparatus.

Workflow Diagram

Caption: Experimental workflow for the zeolite-catalyzed synthesis of the target compound.

Step-by-Step Procedure

-

Catalyst Activation: The zeolite catalyst is activated by heating (calcination) at ~500°C for several hours to remove adsorbed water and ensure maximum acidity.

-

Reactor Setup: A three-neck flask is charged with o-cresol and the activated zeolite catalyst (typically 1-10% by weight relative to o-cresol).[4] The flask is equipped with a condenser, a dropping funnel containing cyclohexene, and a nitrogen inlet.

-

Reaction Initiation: The mixture is heated to the target reaction temperature (e.g., 160°C) with vigorous stirring under a nitrogen atmosphere.

-

Addition of Alkylating Agent: Cyclohexene is added dropwise from the dropping funnel to the heated mixture over a period of 1-2 hours. A molar ratio of cyclohexene to o-cresol between 1:1.1 and 1:2 is typically used to minimize polyalkylation.[4]

-

Reaction Period: After the addition is complete, the reaction is allowed to proceed at temperature for an additional 2-8 hours, with progress monitored by techniques like Gas Chromatography (GC).

-

Workup: The reaction mixture is cooled to room temperature. The solid zeolite catalyst is removed by simple filtration. The catalyst can be washed, dried, and recalcined for reuse.

-

Purification: The crude liquid product is purified by vacuum distillation to separate unreacted o-cresol and any minor byproducts from the desired this compound product.

Characterization and Analysis

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques. Spectroscopic data for this compound are publicly available in databases such as PubChem for comparison.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (m/z = 190.28) and provides purity analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the molecular structure, showing characteristic signals for the aromatic protons, the methyl group, the cyclohexyl ring, and the phenolic hydroxyl group.

-

Infrared (IR) Spectroscopy: Shows a characteristic broad absorption for the O-H stretch of the phenol and absorptions corresponding to C-H and C=C bonds of the aromatic and aliphatic moieties.

Applications and Future Outlook

This compound is not typically an end-product but rather a high-value intermediate.

-

Pharmaceutical Synthesis: It serves as a key building block for more complex molecules in drug discovery and development.[1][5] Its structure can be incorporated into various molecular scaffolds to modulate pharmacological activity.

-

Polymer Additives: It is a precursor for the synthesis of antioxidants and light stabilizers for polymers like polyolefins and elastomers.[4] The sterically hindered phenolic structure is highly effective at terminating the free-radical chain reactions that lead to polymer degradation.

-

Antioxidant Research: The compound is a model for studying structure-activity relationships in antioxidant chemistry.[3] Research continues to explore derivatives with enhanced stability, solubility, and antioxidant capacity for applications in lubricants, fuels, and specialty chemicals.

The future of this compound synthesis is tied to the principles of green chemistry. Further research into even more active and selective solid catalysts, as well as flow chemistry processes, could lead to more efficient and sustainable industrial production.

Conclusion

This compound is a commercially significant chemical whose synthesis is a practical application of fundamental organic chemistry principles. The production of this compound has evolved from classic Friedel-Crafts alkylations using hazardous liquid acids to sophisticated methods employing reusable and environmentally benign solid acid catalysts like zeolites. This evolution reflects a broader trend in the chemical industry towards sustainability and process efficiency. With its crucial role as an intermediate in the pharmaceutical and polymer industries, the continued optimization of its synthesis remains an important objective for chemical researchers and engineers.

References

-

Afreen, G. & Upadhyayula, S. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. Renewable and Sustainable Energy Reviews, 147. [Link]

-

Wu, S., et al. (2020). Phosphorous Acid-Catalyzed Alkylation of Phenols with Alkenes. The Journal of Organic Chemistry, 85(2), 1163–1174. [Link]

-

Lin, S.-D., & Lin, Y.-M. (2007). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 111(23), 5087–5095. [Link]

- Bloch, H. S. (1951). U.S. Patent No. 2,567,848. Washington, DC: U.S.

- Klein, A., et al. (1991). U.S. Patent No. 4,990,687. Washington, DC: U.S.

- Strohm, E. R., & Hughes, L. M. (1973). U.S. Patent No. 3,766,276. Washington, DC: U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75386, Phenol, 4,4'-cyclohexylidenebis[2-methyl-. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74134, 2-Cyclohexyl-p-cresol. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1538497, Phenol, cyclohexyl-2-methyl-. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details for Phenol, 4-methyl-2-(1-methylcyclohexyl)-. [Link]

-

Anand, R., et al. (2001). A Process For Preparation Of 4 Cyclohexylphenol. Indian Patent Application. [Link]

-

Al-Zaqri, N., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(71), 40916–40959. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Hajipour, A. R., & Karimi, H. (2014). Hexagonal zirconium phosphate nanoparticles as an efficient and recyclable catalyst for selective solvent-free alkylation of phenol with cyclohexanol. Applied Catalysis A: General, 478, 147-154. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]

-

Chemcess. (n.d.). o-Cresol: Properties, Reactions, Production And Uses. [Link]

- Britton, E. C., & Bryner, F. (1933). U.S. Patent No. 1,917,823. Washington, DC: U.S.

-

Guo, Z., et al. (2022). o-Methyl cyclohexanol synthesis by the o-cresol hydrogenation over Co@HCN-500-0.1. Scientific Figure on ResearchGate. [Link]

-

Salta, Z., et al. (2020). A Reinvestigation of the Deceptively Simple Reaction of Toluene with OH, and the Fate of the Benzyl Radical. Scientific Figure on ResearchGate. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

Al-Zaqri, N., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. [Link]

-

Marbán, G., et al. (2021). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 23(10), 3733-3744. [Link]

-

Wikipedia. (n.d.). o-Cresol. [Link]

- Wang, J., et al. (2012). CN Patent No. 101514144B. patents.google.

Sources

- 1. 2-Cyclohexyl-4-methylphenol_TargetMol [targetmol.com]

- 2. 2-Cyclohexyl-p-cresol | C13H18O | CID 74134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phenol, cyclohexyl-2-methyl- | C13H18O | CID 1538497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 10. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]

- 11. Friedel-Crafts Alkylation [organic-chemistry.org]

- 12. mt.com [mt.com]

- 13. chemcess.com [chemcess.com]

- 14. US2567848A - Alkylation of phenolic compounds with olefins - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]

An In-depth Technical Guide to 2-Cyclohexyl-p-cresol: Physicochemical Properties, Synthesis, and Spectroscopic Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexyl-p-cresol, also known by its IUPAC name 2-cyclohexyl-4-methylphenol, is a substituted phenolic compound of significant interest in synthetic chemistry. As a derivative of p-cresol, it belongs to a class of molecules that serve as crucial intermediates and building blocks in a wide array of industrial and pharmaceutical applications. Cyclohexylphenols are valued as precursors in the manufacturing of dyes, resins, and specialized polymers.[1] Specifically, derivatives of 2-cyclohexyl-p-cresol are utilized in the preparation of stabilizers for thermoplastics and elastomers, highlighting their role in enhancing material durability.[2] For professionals in drug development, this compound serves as a versatile drug intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of its core characteristics, synthesis protocols, and analytical profile, offering field-proven insights for its practical application in research and development.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. 2-Cyclohexyl-p-cresol is unambiguously identified by its unique CAS Registry Number and structural formula.

-

CAS Number: 1596-09-4

-

IUPAC Name: 2-cyclohexyl-4-methylphenol

-

Synonyms: 2-Cyclohexyl-4-methylphenol, 4-Methyl-2-cyclohexylphenol, o-Cyclohexyl-p-cresol

-

Molecular Formula: C₁₃H₁₈O

-

InChIKey: GTLMTHAWEBRMGI-UHFFFAOYSA-N

The molecule consists of a p-cresol core (a phenol ring substituted with a methyl group at the para position) which is further substituted with a cyclohexyl group at the ortho position relative to the hydroxyl group.

Caption: Chemical structure of 2-Cyclohexyl-p-cresol.

Physicochemical Properties

The physical and chemical properties of 2-Cyclohexyl-p-cresol dictate its behavior in various systems, influencing its solubility, reactivity, and pharmacokinetic profile. These values are essential for designing experimental conditions, from synthesis and purification to formulation and biological assays.

| Property | Value | Source |

| Molecular Weight | 190.28 g/mol | [5] |

| Appearance | Reported as a powder | [6] |

| Boiling Point | 257.1 °C at 760 mmHg | [5] |

| Density | 1.026 g/cm³ | [5] |

| Flash Point | 116.7 °C | [5] |

| Vapor Pressure | 0.00921 mmHg at 25 °C | [5] |

| pKa (Predicted) | 10.58 ± 0.43 | [5] |

| LogP (Octanol/Water) | 3.748 | [5] |

| Topological Polar Surface Area | 20.23 Ų | [5] |

Synthesis and Reactivity

The primary industrial route to 2-Cyclohexyl-p-cresol is the Friedel-Crafts alkylation of p-cresol using either cyclohexene or cyclohexanol as the alkylating agent.[2][5] This electrophilic aromatic substitution is catalyzed by an acid.

Causality in Catalyst Choice: While traditional catalysts like sulfuric acid or aluminum chloride can facilitate the reaction, they often lead to moderate yields and generate corrosive, difficult-to-handle waste streams.[2] Modern approaches favor the use of solid acid catalysts, particularly large-pore zeolites (e.g., BEA, H-Y, H-mordenite).[2][7] The rationale for using zeolites is threefold:

-

Selectivity: The defined pore structure of zeolites can influence the regioselectivity of the alkylation, favoring the formation of specific isomers.

-

Reusability: As heterogeneous catalysts, zeolites can be easily recovered by filtration and reused, making the process more economical and environmentally friendly.

-

Reduced Waste: They eliminate the need for corrosive liquid acids and the subsequent aqueous workup and neutralization steps.

The reaction mechanism involves the protonation of cyclohexanol (followed by dehydration) or cyclohexene by a Brønsted acid site on the catalyst to form a cyclohexyl carbenium ion.[8] This electrophile is then attacked by the electron-rich aromatic ring of p-cresol. The ortho-position is activated by the hydroxyl group, leading to the desired product.

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of 2-Cyclohexyl-p-cresol requires a combination of spectroscopic techniques. The following is a predictive analysis of the expected spectral features based on the molecule's structure.

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[9]

-

~3600-3300 cm⁻¹ (broad): A prominent, broad absorption due to the O-H stretching of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.

-

~3100-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring.

-

~2930-2850 cm⁻¹ (strong): C-H stretching from the sp³-hybridized carbons of the cyclohexyl and methyl groups.

-

~1600 and ~1500 cm⁻¹ (medium): C=C stretching vibrations characteristic of the aromatic ring.

-

~1250-1050 cm⁻¹ (strong): A strong C-O stretching band associated with the phenol group.

-

-

¹H NMR Spectroscopy: Proton NMR reveals the electronic environment of each hydrogen atom.

-

~6.6-7.2 ppm: Signals corresponding to the three protons on the aromatic ring. Due to the substitution pattern, they would appear as a complex multiplet or as distinct doublets and doublet of doublets.

-

~4.5-5.5 ppm (singlet, broad): A broad singlet for the phenolic O-H proton. This peak's key identifying feature is that it will disappear upon shaking the sample with D₂O (deuterium exchange).

-

~2.8-3.2 ppm (multiplet): The single proton on the cyclohexyl ring directly attached to the aromatic ring (the methine proton) would be shifted downfield.

-

~2.2 ppm (singlet): A singlet integrating to three protons for the methyl (-CH₃) group.

-

~1.2-1.9 ppm (complex multiplet): A broad, complex series of signals integrating to the remaining ten protons of the cyclohexyl ring.

-

-

¹³C NMR Spectroscopy: Carbon NMR provides a count of unique carbon environments.

-

~150-155 ppm: The aromatic carbon bearing the -OH group.

-

~115-140 ppm: Signals for the other five aromatic carbons.

-

~30-45 ppm: The methine carbon of the cyclohexyl ring attached to the aromatic ring.

-

~25-30 ppm: Signals for the other five carbons of the cyclohexyl ring.

-

~20 ppm: The carbon of the para-methyl group.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a distinct molecular ion peak.

-

M⁺ peak at m/z = 190: Corresponding to the molecular weight of the compound (C₁₃H₁₈O).

-

Fragmentation Pattern: Expect to see characteristic fragments, such as the loss of the cyclohexyl group (m/z = 107) or other fragmentation patterns indicative of the phenolic structure.

-

Experimental Protocol: Zeolite-Catalyzed Synthesis

This protocol is a self-validating system for the synthesis of 2-Cyclohexyl-p-cresol, adapted from established industrial processes.[2] The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Objective: To synthesize 2-Cyclohexyl-p-cresol via alkylation of p-cresol with cyclohexanol using an acidic zeolite catalyst.

Materials:

-

p-Cresol (molar ratio: 1.5-2.0 eq.)

-

Cyclohexanol (molar ratio: 1.0 eq.)

-

Large-pore acidic zeolite (e.g., H-BEA), activated (2-4% by weight based on p-cresol)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate (drying agent)

-

Standard glassware for reflux with a Dean-Stark trap

Caption: Workflow for the synthesis of 2-Cyclohexyl-p-cresol.

Procedure:

-

Catalyst Activation (Pre-reaction): The zeolite catalyst must be activated to remove adsorbed water, which can interfere with the acidic sites. Heat the zeolite under vacuum at >120 °C for 4-6 hours. Cool under an inert atmosphere (e.g., nitrogen or argon).

-

Rationale: Water is a Lewis base that can poison the Brønsted acid sites on the zeolite, reducing catalytic efficiency.

-

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser under a nitrogen atmosphere.

-

Rationale: The Dean-Stark trap is critical for removing the water generated during the reaction, which drives the equilibrium towards the product side. An inert atmosphere prevents oxidation of the phenol at high temperatures.

-

-

Charging the Reactor: Charge the flask with p-cresol, toluene, and the activated zeolite catalyst. The molar ratio of p-cresol to cyclohexanol should be between 1.5:1 and 2:1.[2]

-

Rationale: Using an excess of p-cresol minimizes the formation of di-alkylated byproducts and ensures the complete consumption of the cyclohexanol.

-

-

Initiation and Alkylating Agent Addition: Heat the mixture to reflux. Once refluxing, begin the dropwise addition of cyclohexanol over a period of 3-6 hours.[2]

-

Rationale: Slow addition of the alkylating agent maintains its low concentration in the reaction mixture, further suppressing side reactions like dimerization or polymerization of the cyclohexene formed in-situ. The rate of addition should match the rate at which water is collected in the Dean-Stark trap.

-

-

Reaction Monitoring: After the addition is complete, continue to stir the mixture at reflux for an additional 2-4 hours, or until TLC or GC analysis shows the disappearance of the cyclohexanol starting material.[2]

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.

-

Rationale: This step highlights the primary advantage of a heterogeneous catalyst—its simple removal from the reaction medium.

-

-

Purification: Transfer the filtrate to a separatory funnel and wash with a 5% NaOH solution to remove unreacted p-cresol. Then, wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Safety and Handling

2-Cyclohexyl-p-cresol is classified as moderately toxic by ingestion and is a severe eye irritant.[5] When heated to decomposition, it can emit acrid smoke and irritating vapors.[5] The parent compound, p-cresol, is highly toxic and corrosive, causing severe skin burns and eye damage.[2][7] Therefore, handling 2-Cyclohexyl-p-cresol requires stringent safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: All handling and experimental work should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- Guidechem. (n.d.). 2-cyclohexyl-p-cresol 1596-09-4 wiki.

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexyl-p-cresol. PubChem Compound Database. Retrieved from [Link]

- Chemsrc. (2025, August 23). CAS#:4066-02-8 | 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol).

- MedChemExpress. (n.d.). 2-Cyclohexyl-4-methylphenol (4-Methyl-2-cyclohexylphenol) | Drug Intermediate.

-

Jay, V., & Jean-Claude, L. (2025, August 6). Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. ResearchGate. Retrieved from [Link]

- Hoelderich, W., & Huthmacher, K. (1991). U.S. Patent No. 4,990,687. Washington, DC: U.S. Patent and Trademark Office.

-

Escola, J. M., et al. (n.d.). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Chemsrc. (2025, August 25). Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4. Retrieved from [Link]

- Drugfuture. (n.d.). 2-CYCLOHEXYL-P-CRESOL. FDA Global Substance Registration System.

-

Loba Chemie. (n.d.). p-CRESOL FOR SYNTHESIS. Retrieved from [Link]

-

Wang, C., et al. (2017, June 19). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. ACS Catalysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol, 4,4'-cyclohexylidenebis[2-methyl-. PubChem Compound Database. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methylene bis(6-(1-methyl cyclohexyl)-para-cresol), 77-62-3. Retrieved from [Link]

-

eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 2, 2'-methylenebis[6-cyclohexyl-p-cresol], min 97% (HPLC), 100 grams. Retrieved from [Link]

- Falcon Life Sciences Pvt. Ltd. (n.d.). 2-cyclohexyl-p-cresol CAS NO.1596-09-4.

-

Wang, Y., et al. (2025, September 22). Unraveling p-Cresol: from biosynthesis to biological and biochemical activities. PMC. Retrieved from [Link]

-

University of Notre Dame. (2022). Organic Structure Elucidation Workbook. Retrieved from [Link]

- LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Retrieved from LibreTexts website.1 Spectroscopy of Alcohols and Phenols*. Organic Chemistry: A Tenth Edition.

Sources

- 1. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2-Cyclohexyl-4-methylphenol_TargetMol [targetmol.com]

- 5. Phenol,2-cyclohexyl-4-methyl | CAS#:1596-09-4 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. pnnl.gov [pnnl.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. CAS#:4066-02-8 | 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Potential Biological Activity of 4-Cyclohexyl-2-methylphenol

Foreword: Unveiling the Potential of a Substituted Phenol

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide focuses on 4-Cyclohexyl-2-methylphenol, a substituted phenolic compound with a structure suggestive of diverse biological activities. While direct and extensive research on this specific molecule is nascent, its chemical architecture, characterized by a hydroxylated benzene ring, a methyl group, and a cyclohexyl substituent, provides a strong rationale for investigating its potential as an antimicrobial, antioxidant, and anti-inflammatory agent. This document serves as a comprehensive technical resource, offering not only a theoretical framework for these potential activities but also detailed, field-proven methodologies for their empirical validation. By providing a robust scientific and logistical foundation, this guide aims to empower researchers to unlock the therapeutic promise of this compound.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's chemical and physical properties is fundamental to any investigation into its biological activity. These properties influence its solubility, stability, and interaction with biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyclohexyl-p-cresol, 4-Methyl-2-cyclohexylphenol | [2] |

| CAS Number | 1596-09-4 | [3] |

| Molecular Formula | C₁₃H₁₈O | [2] |

| Molecular Weight | 190.29 g/mol | MedChemExpress[4] |

| Appearance | Not specified (likely a solid at room temperature) | General knowledge |

| Solubility | Insoluble in water; Soluble in organic solvents like DMSO and ethanol. | General knowledge based on structure |

| Synthesis | Can be prepared by the alkylation of p-cresol with cyclohexanol or cyclohexene in the presence of an acidic zeolite catalyst.[5] | [5] |

The lipophilic nature of the cyclohexyl group combined with the polar phenolic hydroxyl group suggests that this compound may interact with cell membranes and various biological macromolecules.

Postulated Biological Activities and Mechanistic Rationale

The chemical structure of this compound provides a strong basis for hypothesizing its potential biological activities. The phenolic hydroxyl group is a key functional moiety known to participate in various biochemical reactions.

Potential Antimicrobial Activity

Rationale: Phenolic compounds are well-established antimicrobial agents.[6][7] Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[8] The lipophilic cyclohexyl group of this compound could enhance its partitioning into the lipid bilayer of bacterial and fungal cell membranes, thereby potentiating its disruptive effects. Furthermore, phenolic compounds can inactivate essential microbial enzymes and interfere with cellular energy production. The increased hydroxylation of phenols has been shown to correlate with increased antibacterial activity.[6]

Hypothesized Mechanism of Action:

-

Membrane Disruption: The compound may insert into the microbial cell membrane, altering its fluidity and integrity.

-

Enzyme Inhibition: The phenolic hydroxyl group could form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation.

-

Inhibition of Nucleic Acid and Protein Synthesis: The compound might interfere with key cellular processes required for microbial growth and replication.

Potential Antioxidant Activity

Rationale: The phenolic hydroxyl group is a classic hallmark of antioxidant activity. Phenols can act as free radical scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive oxygen species (ROS).[9][10] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective antioxidant. The presence of an electron-donating methyl group on the aromatic ring could further enhance the antioxidant capacity of this compound.

Hypothesized Mechanism of Action:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, quenching its reactivity.

-

Electron Transfer (ET): The compound may donate an electron to reduce an oxidant, a mechanism measured in assays like the CUPRAC method.[9]

Potential Anti-inflammatory Activity

Rationale: Many natural phenolic compounds exhibit anti-inflammatory properties.[7][11] Inflammation is a complex biological response involving the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-1β). Phenolic compounds can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and by suppressing the activation of transcription factors such as NF-κB, which regulates the expression of many pro-inflammatory genes.[12][13]

Hypothesized Mechanism of Action:

-

Inhibition of Pro-inflammatory Enzymes: this compound may inhibit COX and/or LOX enzymes, thereby reducing the production of prostaglandins and leukotrienes.

-

Modulation of Inflammatory Signaling Pathways: The compound could interfere with signaling cascades, such as the NF-κB and MAPK pathways, leading to a reduction in the expression of pro-inflammatory cytokines.

-

Reduction of Oxidative Stress: By acting as an antioxidant, the compound can mitigate the oxidative stress that contributes to the inflammatory process.

Experimental Protocols for Validation

To empirically validate the hypothesized biological activities, a series of well-established in vitro assays are proposed. These protocols are designed to be robust and provide quantifiable data.

Assessment of Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.

This assay determines the lowest concentration of the compound that inhibits visible microbial growth (MIC) and the lowest concentration that kills the microorganisms (MBC/MFC).

Step-by-Step Protocol:

-

Preparation of Microbial Inoculum:

-

Culture the selected microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well microtiter plate.

-

-

Incubation:

-

Add the diluted microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

-

Determination of MBC/MFC:

-

Subculture a small aliquot from the wells showing no visible growth onto agar plates.

-

Incubate the plates under the same conditions as above.

-

The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Workflow for Antimicrobial Activity Assessment

Caption: Workflow for determining the antimicrobial activity of this compound.

Evaluation of Antioxidant Capacity

A combination of assays based on different mechanisms is recommended for a comprehensive assessment of antioxidant potential.

This assay measures the ability of the compound to scavenge the stable DPPH free radical.[14]

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a stock solution of this compound in methanol or DMSO at various concentrations.

-

Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add varying concentrations of the test compound and the positive control to the wells.

-

Include a control well with DPPH and the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

-

This assay is based on the reduction of Cu(II)-Neocuproine complex to Cu(I)-Neocuproine by the antioxidant.[9]

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare solutions of copper(II) chloride, neocuproine, and ammonium acetate buffer (pH 7.0).

-

Prepare a stock solution of this compound and a standard antioxidant (e.g., Uric Acid) in a suitable solvent.

-

-

Assay Procedure:

-

In a test tube or 96-well plate, mix the copper(II) chloride, neocuproine, and ammonium acetate buffer solutions.

-

Add varying concentrations of the test compound or standard.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 450 nm.

-

Construct a calibration curve using the standard antioxidant.

-

Express the antioxidant capacity of the test compound as Trolox equivalents (TEAC).

-

Signaling Pathway for Antioxidant Activity

Caption: Hypothesized antioxidant mechanism of this compound.

Assessment of Anti-inflammatory Activity

In vitro models using immune cells, such as macrophages, are suitable for evaluating anti-inflammatory potential.

This assay measures the ability of the compound to inhibit the production of NO, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[15]

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Include a control group (untreated cells) and an LPS-only group.

-

-

Measurement of Nitrite:

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) using the Griess reagent system.

-

Measure the absorbance at 540 nm.

-

-

Cell Viability Assay:

-

Concurrently, perform a cell viability assay (e.g., MTT assay) to ensure that the observed NO inhibition is not due to cytotoxicity.

-

-

Calculation:

-

Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

-

Determine the IC₅₀ value for NO inhibition.

-

The effect of the compound on the production of pro-inflammatory cytokines like TNF-α and IL-6 can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for the NO inhibition assay.

-

-

ELISA:

-

Collect the cell culture supernatant.

-

Use commercially available ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

-

Calculation:

-

Quantify the cytokine concentrations based on a standard curve.

-

Calculate the percentage of cytokine inhibition.

-

Workflow for Anti-inflammatory Activity Assessment

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Safety and Toxicity Considerations

Preliminary safety and toxicity information is crucial for any compound with therapeutic potential.

Safety Data:

-

Hazards: May cause skin and serious eye irritation, and may cause respiratory irritation.[16]

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[16]

-

Toxicity: Classified as toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[17]

A comprehensive toxicological evaluation, including in vitro cytotoxicity assays against various cell lines and in vivo acute toxicity studies, would be a necessary next step in the development of this compound.

Conclusion and Future Directions

This compound presents a compelling case for investigation as a novel bioactive agent. Its chemical structure, featuring a substituted phenolic ring, strongly suggests the potential for antimicrobial, antioxidant, and anti-inflammatory activities. This guide has provided a detailed theoretical framework for these potential activities and a set of robust, step-by-step protocols for their experimental validation.

Future research should focus on the systematic execution of these assays to generate empirical data on the biological efficacy of this compound. Positive findings would warrant further investigation into its mechanisms of action at the molecular level, as well as more extensive toxicological studies. The exploration of this and similar substituted phenols could lead to the discovery of new therapeutic leads for a variety of diseases.

References

-

Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). A simple and low-cost antioxidant capacity assay for dietary polyphenols, vitamins C and E, and human serum antioxidants, utilizing the copper(II)-neocuproine reagent. Analytical and Bioanalytical Chemistry, 378(4), 955-962. [Link]

-

Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]

-

Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [¹⁵N]nitrate in biological fluids. Analytical biochemistry, 126(1), 131-138. [Link]

-

Nabavi, S. F., Daglia, M., & Nabavi, S. M. (2014). General overview of phenolics from plant to laboratory, good antibacterials or not. Mini reviews in medicinal chemistry, 14(4), 315-322. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74134, 2-Cyclohexyl-p-cresol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1538497, Phenol, cyclohexyl-2-methyl-. Retrieved from [Link]

- Riemer, J., Hoepken, H. H., Czesla, M., & Schmalz, H. G. (2009). Process for the preparation of 4-methyl-2-cyclohexylphenol.

-

Walsh, S. E., Maillard, J. Y., Russell, A. D., Catrenich, C. E., Charbonneau, D. L., & Bartolo, R. G. (2003). Activity and mechanisms of action of selected biocidal agents on Gram-positive and -negative bacteria. Journal of Applied Microbiology, 94(2), 240-247. [Link]

-

CPAchem. (2024, February 9). Safety data sheet: 2-Methylphenol. Retrieved from [Link]

-

D'agostino, M., La Bella, S., Gervasi, F., & Gisslen, T. (2021). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. Frontiers in Immunology, 12, 637239. [Link]

-

Kim, S. J., Kim, M. C., Lee, B. J., Park, D. H., & Hong, S. H. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of pharmacal research, 35(1), 151-159. [Link]

-

Mobh, R., & Olejnik, A. (2022). Overview of Anti-Inflammatory and Anti-Nociceptive Effects of Polyphenols to Halt Osteoarthritis: From Preclinical Studies to New Clinical Insights. Nutrients, 14(3), 423. [Link]

-

Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant polyphenols: chemical properties, biological activities, and synthesis. Angewandte Chemie International Edition, 50(3), 586-621. [Link]

Sources

- 1. Phenol, cyclohexyl-2-methyl- | C13H18O | CID 1538497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyclohexyl-p-cresol | C13H18O | CID 74134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Cyclohexyl-4-methylphenol_TargetMol [targetmol.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]

- 6. General Overview of Phenolics from Plant to Laboratory, Good Antibacterials or Not - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Anti-Inflammatory and Anti-Nociceptive Effects of Polyphenols to Halt Osteoarthritis: From Preclinical Studies to New Clinical Insights [mdpi.com]

- 12. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

- 14. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. aksci.com [aksci.com]

- 17. bg.cpachem.com [bg.cpachem.com]

A Phased Approach to Elucidating the Mechanism of Action of 4-Cyclohexyl-2-methylphenol: A Preliminary In Vitro Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenols represent a vast and promising class of molecules with diverse biological activities. 4-Cyclohexyl-2-methylphenol, with its characteristic phenolic hydroxyl group and lipophilic cyclohexyl moiety, is structurally poised for interaction with various biological targets. Understanding its mechanism of action (MoA) is a critical step in evaluating its therapeutic potential and safety profile. This technical guide presents a structured, multi-phase framework for the preliminary in vitro investigation of this compound's MoA. The proposed studies are designed to be logically sequential, starting with broad, hypothesis-generating assays and progressing to more specific cellular and molecular interrogations. Each experimental protocol is detailed with the underlying scientific rationale, ensuring a self-validating and robust approach to preliminary MoA elucidation.

Introduction: The Scientific Imperative

The journey from a novel chemical entity to a potential therapeutic agent is underpinned by a deep understanding of its biological interactions. For this compound, a compound belonging to the well-studied phenol class, preliminary investigations are guided by established knowledge of related molecules. Phenolic compounds are known to exert their effects through various mechanisms, including direct antioxidant activity, modulation of inflammatory pathways, and interaction with specific enzymes or receptors. This guide provides a strategic pathway to dissect these potential mechanisms through a series of carefully selected in vitro assays. The core philosophy is to build a foundational dataset that can inform more targeted, hypothesis-driven research in subsequent stages of drug development.

Phase 1: Foundational Bioactivity Screening

The initial phase of investigation aims to establish a broad overview of the compound's bioactivity, focusing on its antioxidant potential and its general effect on cell viability. These foundational assays are crucial for determining the concentration ranges for subsequent, more sensitive experiments and for providing initial clues about the compound's primary mode of action.

Assessment of Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals.[1] Quantifying this activity is a logical first step. We will employ two complementary assays to assess the radical scavenging potential of this compound.

Experimental Workflow:

Caption: Phase 1 Experimental Workflow.

1.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical, a colored compound, to its non-radical form, resulting in a color change that can be quantified spectrophotometrically.[2][3][4]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Create a series of dilutions of the test compound.

-

Prepare a working solution of DPPH in ethanol or methanol.

-

In a 96-well plate, add a small volume of each compound dilution.

-

Add the DPPH working solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[5]

-

Measure the absorbance at 517 nm using a microplate reader.[2]

-

Ascorbic acid or Trolox should be used as a positive control.

-

1.1.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of the test compound to scavenge this radical cation leads to a decolorization that is measured spectrophotometrically.[6][7][8][9]

-

Protocol:

-

Prepare ABTS•+ working solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[6]

-

Dilute the ABTS•+ solution with a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add a small volume of each compound dilution.

-

Add the diluted ABTS•+ working solution to each well.

-

Incubate at room temperature in the dark for a specified time (e.g., 6-30 minutes).[6]

-

Use Trolox as a positive control.

-

Data Presentation: Antioxidant Activity

| Assay | Endpoint | Expected Outcome for this compound | Positive Control |

| DPPH Radical Scavenging | IC50 (µM) | Concentration-dependent decrease in absorbance | Ascorbic Acid / Trolox |

| ABTS Radical Scavenging | IC50 (µM) | Concentration-dependent decrease in absorbance | Trolox |

Assessment of Cytotoxicity

Scientific Rationale: Before investigating more complex cellular mechanisms, it is essential to determine the concentration range at which this compound is not cytotoxic. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11][12][13]

1.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified after solubilization.[10][13]

-

Protocol:

-

Seed a suitable cell line (e.g., HEK293, HaCaT, or a relevant cancer cell line) in a 96-well plate and allow cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment media and add MTT solution (0.5 mg/mL in serum-free media) to each well.[10]

-

Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[10][12]

-

Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.[10]

-

A vehicle-treated group serves as the negative control.

-

Data Presentation: Cytotoxicity

| Cell Line | Timepoint | Endpoint | Expected Outcome for this compound |

| HEK293 | 24h, 48h, 72h | IC50 (µM) | Concentration-dependent decrease in cell viability |

| HaCaT | 24h, 48h, 72h | IC50 (µM) | Concentration-dependent decrease in cell viability |

Phase 2: Mechanistic Elucidation - Enzyme and Cellular Pathway Modulation

With foundational data on antioxidant activity and cytotoxicity, Phase 2 delves into more specific potential mechanisms of action, focusing on key enzyme families and cellular signaling pathways commonly modulated by phenolic compounds.

Investigation of Anti-inflammatory Potential

Scientific Rationale: Many phenolic compounds exhibit anti-inflammatory properties by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Workflow:

Caption: Phase 2 Experimental Workflow.

2.1.1 Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

-

Principle: This assay measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes. The activity is monitored colorimetrically by the appearance of an oxidized product.[14] Alternatively, an ELISA-based method can quantify the production of prostaglandins like PGE2.[15][16]

-

Protocol (Colorimetric):

-

In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.[14]

-

Add various concentrations of this compound or a known inhibitor (e.g., celecoxib for COX-2, indomethacin for both).

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Add a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

-

Monitor the absorbance change at 590 nm.[14]

-

2.1.2 Lipoxygenase (LOX) Inhibition Assay

-

Principle: This assay measures the inhibition of LOX-catalyzed peroxidation of a fatty acid substrate (e.g., linoleic acid). The formation of a conjugated diene system results in an increase in absorbance at 234 nm.[17][18]

-

Protocol:

-

In a quartz cuvette or UV-transparent plate, incubate the LOX enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm.[17][18][19]

-

A known LOX inhibitor (e.g., nordihydroguaiaretic acid) should be used as a positive control.[20]

Data Presentation: Anti-inflammatory Enzyme Inhibition

| Enzyme Target | Endpoint | Expected Outcome for this compound | Positive Control |

| COX-1 | IC50 (µM) | Concentration-dependent inhibition of enzyme activity | Indomethacin |

| COX-2 | IC50 (µM) | Concentration-dependent inhibition of enzyme activity | Celecoxib |

| 5-LOX / 15-LOX | IC50 (µM) | Concentration-dependent inhibition of enzyme activity | NDGA |

Cellular Pathway Analysis

Scientific Rationale: To understand if the antioxidant and anti-inflammatory activities observed in biochemical assays translate to a cellular context, we will investigate the compound's effect on intracellular reactive oxygen species (ROS) and a key inflammatory signaling pathway, NF-κB.

2.2.1 Cellular Reactive Oxygen Species (ROS) Measurement

-

Principle: The DCFH-DA assay is used to measure total cellular ROS. The non-fluorescent DCFH-DA passively diffuses into cells, where it is deacetylated by cellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22][23][24]

-

Protocol:

-

Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate.

-

Pre-treat cells with various non-cytotoxic concentrations of this compound.

-

Induce oxidative stress with an agent like H₂O₂ or lipopolysaccharide (LPS).

-

Wash the cells and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[21][22]

-

Wash the cells again to remove excess probe.

-

Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).[22]

-

2.2.2 NF-κB Signaling Pathway Activity

-

Principle: The NF-κB luciferase reporter assay uses a cell line stably transfected with a plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[1][25][26][27][28]

-

Protocol:

-

Seed NF-κB reporter cells (e.g., HEK293-NF-κB-luc) in a 96-well plate.

-

Pre-treat the cells with various non-cytotoxic concentrations of this compound.

-

Stimulate the NF-κB pathway with an activator such as TNF-α or LPS.

-

Incubate for a specified period (e.g., 6-24 hours).[27]

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

Phase 3: Broad-Spectrum Target Screening (Optional Extension)

Scientific Rationale: To identify potential off-target effects or novel mechanisms of action, a broader screening approach can be employed. In vitro safety pharmacology profiling provides an efficient way to assess the interaction of a compound with a wide range of molecular targets known to be associated with adverse drug reactions.[29][30][31][32][33]

3.1 In Vitro Safety Pharmacology Profiling

-

Principle: The test compound is screened at a fixed concentration against a panel of receptors, ion channels, transporters, and enzymes. The results are typically reported as a percentage of inhibition or activation.[29][31]

-

Methodology: This is typically performed as a service by a specialized contract research organization (CRO). A standard panel (e.g., 44 or 87 targets) is recommended for initial screening. This can include a variety of targets such as GPCRs, kinases, and ion channels.[32]

Data Presentation: Safety Profile

A summary table will be provided by the CRO, highlighting any significant interactions (e.g., >50% inhibition at a tested concentration).

Signaling Pathway Visualization:

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic and robust preliminary in vitro screening cascade for elucidating the mechanism of action of this compound. The data generated from these studies will provide a comprehensive initial profile of the compound, indicating whether its primary activities are related to antioxidant effects, anti-inflammatory enzyme inhibition, or modulation of key cellular signaling pathways. Positive "hits" from this preliminary screening will form the basis for more in-depth, hypothesis-driven research, including the determination of specific molecular targets, analysis of structure-activity relationships, and eventual progression to more complex cellular and in vivo models.

References

-

JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug discovery today, 17(9-10), 483–491.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Eruslanov, E., & Kusmartsev, S. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of visualized experiments : JoVE, (158), 10.3791/60682.

-

Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

- O'Neill, G. P., Mancini, J. A., Kargman, S., Yergey, J., Kwan, M. Y., Falgueyret, J. P., Abramovitz, M., Kennedy, B. P., Ouellet, M., Cromlish, W., & Culp, S. (2007). An ELISA method to measure inhibition of the COX enzymes.

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

-

Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Bowdish Lab. (2012). NF-KB Luciferase Assay. Retrieved from [Link]

-

ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

- Yu, M., He, S., Li, J., Su, Z., & Li, S. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Journal of the Science of Food and Agriculture, 98(12), 4667-4675.

-

Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System Product Manual. Retrieved from [Link]

- Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 145–168.

- Alexander, S. P., Christopoulos, A., Davenport, A. P., Kelly, E., Marrion, N. V., Peters, J. A., ... & CGTP Collaborators. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: G protein-coupled receptors. British journal of pharmacology, 176 Suppl 1(Suppl 1), S21–S141.

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

JoVE. (2022). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Journal of Visualized Experiments. [Link]

-